
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring containing a double bond. This particular compound features a carbonyl chloride group, a methyl group, and a phenyl group, making it a unique and potentially reactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) typically involves the following steps:
Formation of the Cyclopropene Ring: This can be achieved through various methods, such as the reaction of an alkyne with a carbene precursor.
Introduction of the Carbonyl Chloride Group: This step often involves the reaction of the cyclopropene with phosgene or a similar reagent under controlled conditions.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often using organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) exerts its effects depends on its specific interactions with molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropene-1-carbonylchloride: Lacks the methyl and phenyl groups, making it less complex.
2-Methyl-3-phenylcyclopropene: Lacks the carbonyl chloride group, resulting in different reactivity.
Cyclopropene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is unique due to the combination of its cyclopropene ring, carbonyl chloride group, and the presence of both methyl and phenyl substituents
Eigenschaften
CAS-Nummer |
82555-71-3 |
|---|---|
Molekularformel |
C11H9ClO |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
AMRHHKUSKGEMGM-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C([C@H]1C(=O)Cl)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C1C(=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


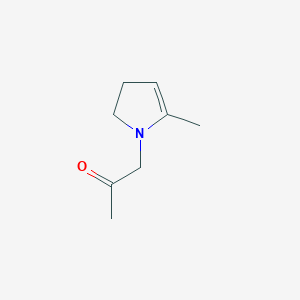
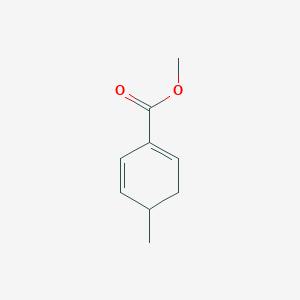
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
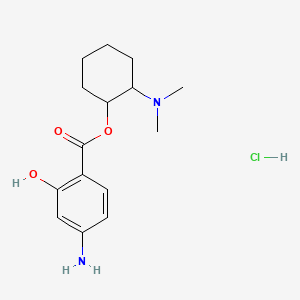
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
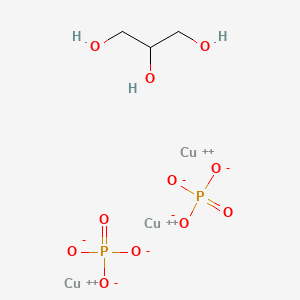
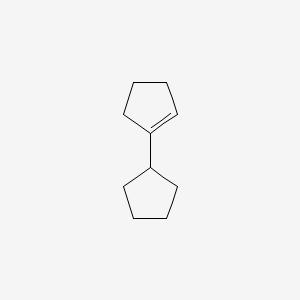
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)

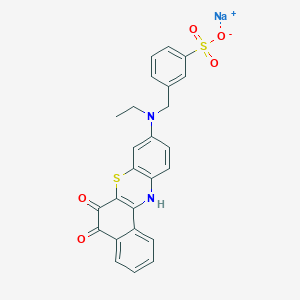
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)



